molecular formula C12H11N3O2S B5191418 2-[2-[(E)-3-amino-2-cyano-3-sulfanylideneprop-1-enyl]phenoxy]acetamide

2-[2-[(E)-3-amino-2-cyano-3-sulfanylideneprop-1-enyl]phenoxy]acetamide

Cat. No.: B5191418
M. Wt: 261.30 g/mol
InChI Key: KFBYTPFQHUPWKU-WEVVVXLNSA-N
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Description

2-[2-[(E)-3-amino-2-cyano-3-sulfanylideneprop-1-enyl]phenoxy]acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a cyano group, and a sulfanylidene group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(E)-3-amino-2-cyano-3-sulfanylideneprop-1-enyl]phenoxy]acetamide typically involves the reaction of substituted phenoxy acetic acid derivatives with cyanoacetamide under specific conditions. One common method involves the use of dry dichloromethane (DCM) as a solvent, along with lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as coupling agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(E)-3-amino-2-cyano-3-sulfanylideneprop-1-enyl]phenoxy]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-[(E)-3-amino-2-cyano-3-sulfanylideneprop-1-enyl]phenoxy]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-[(E)-3-amino-2-cyano-3-sulfanylideneprop-1-enyl]phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[(E)-3-amino-2-cyano-3-sulfanylideneprop-1-enyl]phenoxy]acetamide stands out due to its combination of functional groups, which confer unique reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

IUPAC Name

2-[2-[(E)-3-amino-2-cyano-3-sulfanylideneprop-1-enyl]phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c13-6-9(12(15)18)5-8-3-1-2-4-10(8)17-7-11(14)16/h1-5H,7H2,(H2,14,16)(H2,15,18)/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBYTPFQHUPWKU-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=S)N)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=S)N)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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